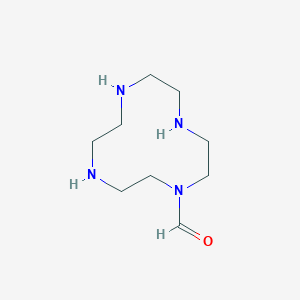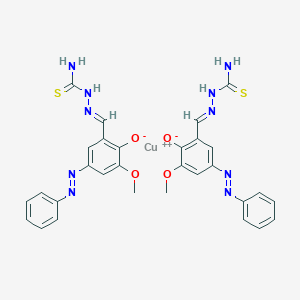
Di-tert-butyl (hydroxy(naphthalen-2-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is a complex organic compound that features a phosphoryl group bonded to a naphthalen-2-ylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol typically involves the reaction of naphthalen-2-ylmethanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of more efficient phosphorylating agents or catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl-naphthalen-2-ylmethanol derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-naphthalen-2-ylmethanol oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group transfer reactions, which are important in various biological processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
- Bis[(2-methylpropan-2-yl)oxy]phosphoryl-[4-(bromomethyl)phenyl]methanol
Uniqueness
Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol is unique due to its naphthalen-2-ylmethanol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with aromatic systems are required.
Properties
CAS No. |
132541-51-6 |
|---|---|
Molecular Formula |
C19H27O4P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C19H27O4P/c1-18(2,3)22-24(21,23-19(4,5)6)17(20)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17,20H,1-6H3 |
InChI Key |
SCGKDJMQZDQBLY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OP(=O)(C(C1=CC2=CC=CC=C2C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)



